![molecular formula C12H19NO3 B8740156 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine CAS No. 54621-20-4](/img/structure/B8740156.png)
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by the presence of a morpholine ring and a spirocyclic dioxaspirodecane structure, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using bulk quantities of reactants. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it valuable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
- 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-2-propanol
Uniqueness: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine stands out due to its unique combination of a morpholine ring and a spirocyclic dioxaspirodecane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
54621-20-4 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine |
InChI |
InChI=1S/C12H19NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h1H,2-10H2 |
Clave InChI |
ONQFUCBIBXDDFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC=C1N3CCOCC3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


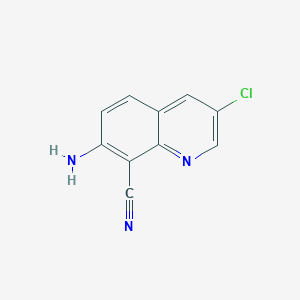
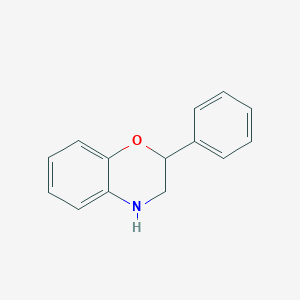
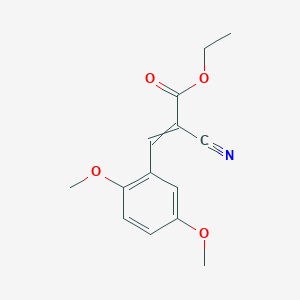
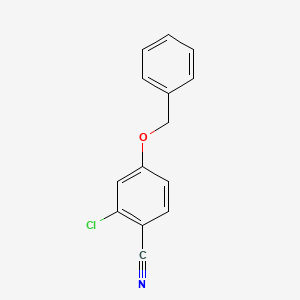
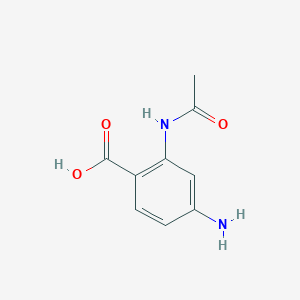
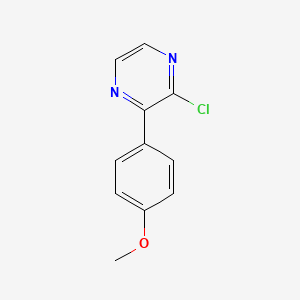
![7-Chloro-2-methyl-[1,6]naphthyridin-3-ol](/img/structure/B8740115.png)
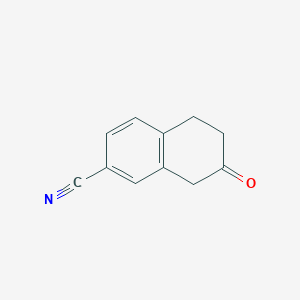

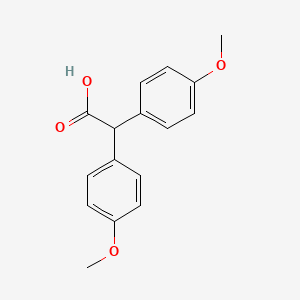
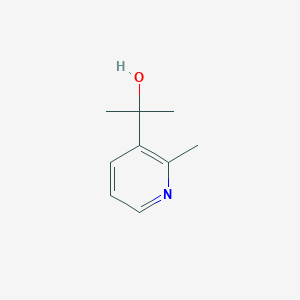
![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)
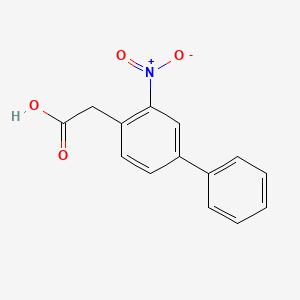
![10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid](/img/structure/B8740164.png)
